molecular formula C22H16N4O3S2 B2562802 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1797963-17-7

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2562802
CAS No.: 1797963-17-7
M. Wt: 448.52
InChI Key: RPVDMLVSUKONHT-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide ( 1797963-17-7) is a synthetic organic compound with a molecular formula of C22H16N4O3S2 and a molecular weight of 448.52 g/mol . This complex molecule features a benzoxazole scaffold linked via a sulfanyl-acetamide bridge to a phenyl ring, which is further substituted with a methyl group connected to a 3-(thiophen-2-yl)-1,2,4-oxadiazole heterocycle . The compound is characterized by a predicted density of 1.48±0.1 g/cm³ at 20 °C and a predicted pKa of 12.85±0.70 . The intricate structure, incorporating multiple nitrogen and sulfur-containing heterocyclic systems (benzoxazole, oxadiazole, and thiophene), suggests potential for diverse biological interactions and physicochemical properties. Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry for the synthesis of novel pharmacologically active agents. It also serves as a valuable candidate in high-throughput screening campaigns to identify new hits for various therapeutic targets, particularly those involving heterocycle-recognizing enzymes or receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c27-19(13-31-22-24-16-8-3-4-9-17(16)28-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)18-10-5-11-30-18/h1-11H,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVDMLVSUKONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzoxazole and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to nucleophilic substitution reactions, often under controlled temperature and pH conditions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological properties, particularly in the realms of anticancer and antimicrobial activities.

Anticancer Activity

  • Mechanism of Action : The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. Molecular docking studies have shown promising results indicating its potential as a 5-lipoxygenase inhibitor, which is relevant for its anti-inflammatory and anticancer properties .
  • Case Studies :
    • A study synthesized derivatives of similar compounds and evaluated their anticancer efficacy using various cancer cell lines. Results showed that certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cells .

Antimicrobial Activity

  • In Vitro Studies : Compounds structurally related to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide have been tested for antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzoxazole or thiophene rings can lead to enhanced potency and selectivity against target enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound from :

2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

  • Key differences :
    • Replaces benzoxazole with 1,2,4-thiadiazole (sulfur instead of oxygen in the oxazole ring).
    • Substituents: 2-chlorophenyl on thiadiazole and furan-2-ylmethyl on acetamide.
  • Implications: The thiadiazole’s electron-deficient nature may reduce π-stacking compared to benzoxazole.
Compound from :

N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

  • Key differences :
    • Benzothiazole replaces benzoxazole (sulfur instead of oxygen).
    • Tetrazole ring replaces oxadiazole, introducing a nitrogen-rich heterocycle.
  • Implications :
    • Benzothiazole’s sulfur atom may increase metabolic stability.
    • Tetrazole’s acidic proton (pKa ~4.9) could enhance solubility in physiological conditions .
Compound from :

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

  • Key differences :
    • Trifluoromethylphenyl and methoxybenzyl substituents.
    • Thiadiazole instead of oxadiazole.
  • Implications :
    • Trifluoromethyl group increases electron-withdrawing effects and metabolic resistance.
    • Methoxybenzyl may enhance blood-brain barrier penetration .
Anti-Exudative Activity () :

A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated dose-dependent anti-exudative effects (10 mg/kg), comparable to diclofenac sodium (8 mg/kg).

Physicochemical Properties and Pharmacokinetics

Property Target Compound Compound Compound
Molecular Weight ~465.5 g/mol (estimated) 409.87 g/mol 566.64 g/mol
LogP (Lipophilicity) ~3.8 (predicted) ~3.5 ~2.9 (tetrazole reduces logP)
H-Bond Acceptors 8 7 10
H-Bond Donors 1 2 2

Key Observations :

  • The target compound’s oxadiazole-thiophene unit balances lipophilicity (LogP ~3.8) and hydrogen-bonding capacity, favoring oral bioavailability.
  • ’s tetrazole lowers LogP but increases solubility, a trade-off critical for CNS-targeting drugs .

Structural-Activity Relationship (SAR) Trends

  • Benzoxazole vs. Benzothiazole : Benzoxazole’s oxygen atom may improve metabolic stability over benzothiazole’s sulfur, which is prone to oxidation .
  • Oxadiazole vs.
  • Thiophene vs. Furan/Chlorophenyl : Thiophene’s sulfur atom offers stronger van der Waals interactions than furan, while chlorophenyl increases steric bulk, possibly hindering target access .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzoxazole moiety : Known for its diverse biological activities.
  • Thiazole derivative : Often linked to antimicrobial and anticancer properties.
  • Acetamide group : Contributes to the compound's solubility and reactivity.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, studies involving similar compounds demonstrated:

  • Minimum Inhibitory Concentrations (MIC) against various bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). Certain derivatives exhibited MIC values as low as 50 µg/mL against these strains .
CompoundMIC (µg/mL)Target Organism
Compound A25E. coli
Compound B50B. subtilis
Compound C100Pichia pastoris

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored extensively. Compounds similar to our target have shown:

  • Cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 µM to 30 µM. For example, a related oxadiazole compound demonstrated significant activity against breast cancer cells with an IC50 of 15 µM .
Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)15Oxadiazole Derivative
HeLa (Cervical)20Benzoxazole Derivative

The proposed mechanism of action for compounds in this class involves:

  • Inhibition of DNA synthesis : By intercalating into DNA or inhibiting topoisomerases.
  • Induction of apoptosis : Through the activation of caspases and other apoptotic pathways.
  • Disruption of cellular signaling pathways , particularly those involving kinases associated with cancer progression.

Case Studies

A notable study evaluated the biological activity of various benzoxazole derivatives, including our target compound. The results indicated:

  • Enhanced activity in compounds with electron-donating groups at specific positions on the aromatic ring, suggesting a structure–activity relationship (SAR) that could guide future modifications for improved efficacy .

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